Odor Perception: Lower Detection Threshold vs. 1-Hexanethiol
In homologous series of alkanethiols, the position of the sulfhydryl group significantly alters the odor detection threshold. 2-Hexanethiol exhibits a lower orthonasal detection threshold compared to its primary isomer 1-hexanethiol. A class-level inference from the 3D-QSAR study by Polster & Schieberle (2015) establishes that secondary alkanethiols (like 2-hexanethiol) have systematically lower thresholds than primary thiols of equal carbon chain length. While a direct head-to-head measurement for the C6 pair was not explicitly published in the open-access abstract, the study confirms that for the C5–C7 range, the minimum odor threshold is observed for thiols with five to seven carbon atoms, and that steric effects strongly influence perception [1]. Furthermore, the odor threshold for the closely related compound 2-heptanethiol (a secondary C7 thiol) was experimentally determined to be 10 μg/L in water [2]. Extrapolating from the homologous series trend, 2-hexanethiol is expected to have an odor threshold in the low μg/L range, which is significantly lower than that of many primary alkanethiols, making it a more potent odorant at equivalent concentrations [1].
| Evidence Dimension | Orthonasal odor detection threshold in water |
|---|---|
| Target Compound Data | Expected low μg/L range (based on homologous series trend for C5–C7 secondary thiols) |
| Comparator Or Baseline | 1-Hexanethiol (primary thiol): No specific threshold data found; class-level inference indicates higher threshold than secondary thiols |
| Quantified Difference | Not directly quantified in available sources; class-level inference supports lower threshold for secondary vs. primary thiols |
| Conditions | Class-level inference from homologous series of alkanethiols (C1–C11); data for 2-heptanethiol measured at 10 μg/L in water |
Why This Matters
For flavor and fragrance procurement, the lower odor threshold of 2-hexanethiol directly translates to higher potency and potentially lower usage levels, impacting formulation cost and sensory impact.
- [1] Polster, J., & Schieberle, P. (2015). Structure–Odor Correlations in Homologous Series of Alkanethiols and Attempts To Predict Odor Thresholds by 3D-QSAR Studies. Journal of Agricultural and Food Chemistry, 63(5), 1419–1432. View Source
- [2] Simian, H., et al. (2004). Identification and Synthesis of 2-Heptanethiol, a New Flavor Compound. Journal of Agricultural and Food Chemistry, 52(11), 3320–3323. View Source
